N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide
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Overview
Description
Benzimidazole derivatives are of particular interest due to their diverse biological activity . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
Synthesis Analysis
The usual synthesis of benzimidazole derivatives involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Scientific Research Applications
Synthesis and Molecular Docking
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide and its derivatives have been synthesized and studied for their potential in various fields. One study focused on synthesizing N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues for anti-inflammatory and antimicrobial activity. These compounds showed significant effects in in vivo anti-inflammatory activity and in vitro antimicrobial activity against various strains (Sethi et al., 2018).
Anticancer Screening
A novel series of compounds related to this compound was synthesized and evaluated for cytotoxic (antiproliferative) activity against various cancer cell lines. This highlights its potential application in cancer research (Varshney et al., 2015).
Antioxidant Properties
Compounds with a benzimidazole structure, similar to this compound, have been synthesized and tested for antioxidant properties. This research indicates the potential use of such compounds in oxidative stress-related conditions (Kuş et al., 2008).
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives have been studied for their role as inhibitors of type I DNA topoisomerases, an important target in cancer therapy. This research opens up avenues for the application of this compound derivatives in the development of new anticancer drugs (Alpan et al., 2007).
Antimicrobial Evaluation
Several N-benzimidazol-1-yl-methyl-benzamide derivatives, related to this compound, have been synthesized and evaluated for antimicrobial activity against a variety of bacterial and fungal strains. This research demonstrates the potential of these compounds in the development of new antimicrobial agents (Sethi et al., 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties . They have significant importance as chemotherapeutic agents in diverse clinical conditions .
Mode of Action
For instance, some benzimidazole derivatives have been found to increase the catalytic action of glucokinase , a key enzyme in glucose metabolism.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities . For example, some benzimidazole derivatives have been found to modulate the polymerization of tubulin , a protein that forms microtubules, which are part of the cell’s cytoskeleton.
Pharmacokinetics
Benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents .
Result of Action
For instance, some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Action Environment
It is known that benzimidazole derivatives are generally considered to be air stable .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-12(2)11-17(18-21-15-9-5-6-10-16(15)22-18)23-19(24)13-7-3-4-8-14(13)20/h3-10,12,17H,11H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGWTUUNQUIJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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